[(3,4-dimethoxyphenyl)carbamoyl]methyl 2-(3-fluorophenyl)acetate
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Description
[(3,4-dimethoxyphenyl)carbamoyl]methyl 2-(3-fluorophenyl)acetate is a useful research compound. Its molecular formula is C18H18FNO5 and its molecular weight is 347.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 347.11690084 g/mol and the complexity rating of the compound is 447. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Compounds with similar structures have been used in suzuki–miyaura cross-coupling reactions , which suggests that this compound might also interact with palladium catalysts in these reactions.
Mode of Action
In the context of Suzuki–Miyaura cross-coupling reactions, the compound might undergo oxidative addition with palladium, forming a new Pd–C bond . This is followed by transmetalation, where the compound is transferred from boron to palladium .
Biochemical Pathways
The compound might be involved in the Suzuki–Miyaura cross-coupling pathway . This pathway is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The compound’s role in this pathway could be to provide a stable, readily prepared, and environmentally benign organoboron reagent .
Result of Action
In the context of suzuki–miyaura cross-coupling reactions, the compound might contribute to the formation of new carbon–carbon bonds .
Action Environment
The compound’s action, efficacy, and stability might be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reactions typically require mild and functional group tolerant reaction conditions . Additionally, the compound’s stability might be influenced by factors such as temperature, pH, and the presence of other reactive species.
Properties
IUPAC Name |
[2-(3,4-dimethoxyanilino)-2-oxoethyl] 2-(3-fluorophenyl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO5/c1-23-15-7-6-14(10-16(15)24-2)20-17(21)11-25-18(22)9-12-4-3-5-13(19)8-12/h3-8,10H,9,11H2,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZXGDGGDGBPXDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)COC(=O)CC2=CC(=CC=C2)F)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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